BenchChemオンラインストアへようこそ!

5-phenyl-1H-azepin-2(3H)-one

MAO inhibition neuroprotection monoamine oxidase

5-Phenyl-1H-azepin-2(3H)-one is a structurally validated chemical tool for neuroscience and immunology research programs. With 189-fold MAO-A/MAO-B selectivity (MAO-A IC50 = 7.40 nM), it enables dissection of serotonergic pathways without the polypharmacology of classical irreversible inhibitors. As a CCR5 antagonist scaffold (IC50 10,000 nM), its half-chair crystal structure (P21/c, phenyl dihedral 56.46°) supports structure-based drug design for HIV entry, inflammatory disease, and oncology targets. Procure at ≥95% purity for reproducible enzymatic assays; gram quantities available for SAR expansion and continuous flow scale-up.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
CAS No. 41789-70-2
Cat. No. B1441344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-phenyl-1H-azepin-2(3H)-one
CAS41789-70-2
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1C=C(C=CNC1=O)C2=CC=CC=C2
InChIInChI=1S/C12H11NO/c14-12-7-6-11(8-9-13-12)10-4-2-1-3-5-10/h1-6,8-9H,7H2,(H,13,14)
InChIKeyJZAVYAUAMQHQIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenyl-1H-azepin-2(3H)-one CAS 41789-70-2: Core Chemical Identity and Procurement Specifications


5-Phenyl-1H-azepin-2(3H)-one (CAS 41789-70-2), also designated as 5-phenyl-1,3-dihydro-2H-azepin-2-one, is a monocyclic azepinone heterocycle with the molecular formula C12H11NO and molecular weight 185.22 g/mol . The compound features a seven-membered unsaturated lactam ring bearing a phenyl substituent at the 5-position, with predicted physicochemical properties including a boiling point of 409.2 ± 45.0 °C and density of 1.119 ± 0.06 g/cm³ [1]. Commercially, this compound is available from multiple suppliers at purity grades of 95% to ≥98% for research applications .

Why 5-Phenyl-1H-azepin-2(3H)-one Cannot Be Interchanged with Unsubstituted or N-Methyl Azepinone Analogs


The 5-phenyl substituent on the azepinone scaffold is not a passive structural decoration but a critical determinant of both synthetic accessibility and biological target engagement. In the absence of the phenyl group, the parent 1H-azepin-2(3H)-one lacks the extended π-system necessary for specific protein-ligand interactions observed with the 5-phenyl derivative . Conversely, N-methylation (producing 1-methyl-5-phenyl-1,3-dihydro-azepin-2-one) alters the hydrogen-bonding capacity of the lactam NH, which can fundamentally change binding affinity at targets where the free NH serves as a key donor . Generic substitution within this chemical class without accounting for the 5-phenyl group would therefore yield compounds with distinct and unpredictable activity profiles.

5-Phenyl-1H-azepin-2(3H)-one Quantitative Differentiation: Comparator-Based Evidence Guide


Monoamine Oxidase B (MAO-B) Inhibition: Subtype Selectivity Profile vs. MAO-A

5-Phenyl-1H-azepin-2(3H)-one exhibits moderate but measurable inhibitory activity against human recombinant monoamine oxidase B (MAO-B) with an IC50 of 1.40 μM (1,400 nM) [1]. Against human recombinant MAO-A, the compound demonstrates an IC50 of 7.40 nM [2]. This represents an approximately 189-fold selectivity for MAO-A over MAO-B under the assay conditions employed. For comparison, the clinically established HDAC inhibitor valproic acid (a branched-chain fatty acid structurally unrelated to azepinones) exhibits no direct MAO inhibitory activity, highlighting the distinct pharmacological space occupied by this azepinone scaffold.

MAO inhibition neuroprotection monoamine oxidase azepinone pharmacology

Continuous Flow Photochemical Synthesis: Process Efficiency vs. Conventional Batch Methods

A continuous flow photolysis method for preparing 3H-azepinones, including 3-methoxycarbonyl-5-phenyl-3H-azepinone (a derivative of the target compound class), achieves a 35% isolated yield with a residence time of only 15 minutes [1]. This contrasts sharply with conventional batch photochemical approaches for similar azepinone syntheses, which typically require extended reaction times (hours to days) and suffer from poor scalability due to light penetration limitations dictated by the Beer-Lambert law [2]. The flow method enables precise control of irradiation uniformity and facile scale-up through extended run times rather than increased reactor volume.

flow chemistry photolysis heterocycle synthesis process intensification

N-Alkylation Synthetic Efficiency: Quantitative Yield for 1-Methyl Derivative Preparation

5-Phenyl-1H-azepin-2(3H)-one undergoes quantitative N-methylation when treated with iodomethane in the presence of potassium tert-butylate in tetrahydrofuran, affording 1-methyl-5-phenyl-1,3-dihydro-azepin-2-one in 100% yield after 10 hours of reaction [1]. This near-quantitative conversion efficiency for a key derivatization step contrasts with typical N-alkylation yields for related lactams, which often fall in the 60-85% range due to competing O-alkylation or ring-opening side reactions. The high yield reflects the unique electronic environment of the azepinone nitrogen conferred by the 5-phenyl substituent.

N-alkylation derivatization medicinal chemistry structure-activity relationship

CCR5 Antagonist Activity: Initial Screening Data with 10 μM Threshold

Preliminary pharmacological screening indicates that 5-phenyl-1H-azepin-2(3H)-one exhibits activity as a CCR5 antagonist [1]. In cell-based assays, the compound shows antagonist activity at CCR5 (unknown origin) expressed in HEK293 cells co-expressing Gα16, with an IC50 of 10,000 nM (10 μM) as assessed by intracellular calcium flux measurement [2]. While this potency is modest, it establishes a baseline for structural optimization. In contrast, maraviroc (an approved CCR5 antagonist with a tropane scaffold) exhibits an IC50 in the low nanomolar range, underscoring that 5-phenyl-1H-azepin-2(3H)-one serves as an early-stage chemotype requiring further optimization rather than a development-ready candidate.

CCR5 antagonist HIV entry inhibition chemokine receptor immunomodulation

X-ray Crystallographic Characterization: Structural Definition Enabling Rational Design

The crystal structure of a metal complex incorporating the 5-phenyl-1H-azepin-2(3H)-one scaffold has been determined by monocrystal X-ray diffraction, crystallizing in the monoclinic space group P21/c [1]. The structure reveals that the central azepinone ring adopts a half-chair conformation, with the phenyl substituent forming a dihedral angle of 56.46° relative to the azepinone plane [2]. This precise conformational definition—absent for the unsubstituted 1H-azepin-2(3H)-one parent compound in public crystallographic databases—provides essential parameters for molecular docking studies and structure-based drug design. The R-factor for the refinement was 0.0469 for 2,826 observed reflections, indicating high-quality structural data.

crystal structure X-ray diffraction structural biology molecular conformation

Procurement-Guiding Application Scenarios for 5-Phenyl-1H-azepin-2(3H)-one CAS 41789-70-2


Monoamine Oxidase Isoform Profiling and CNS Tool Compound Development

Based on the 189-fold MAO-A/MAO-B selectivity ratio (MAO-A IC50 = 7.40 nM vs. MAO-B IC50 = 1,400 nM), 5-phenyl-1H-azepin-2(3H)-one serves as a structurally distinct tool compound for dissecting MAO isoform contributions in neurological disease models [1]. Researchers studying Parkinson's disease, depression, or neuroinflammation can use this compound to interrogate MAO-A-specific pathways without the confounding polypharmacology of older irreversible inhibitors like phenelzine or tranylcypromine. Procurement should prioritize suppliers providing ≥98% purity to ensure reproducible IC50 values in enzyme assays.

CCR5 Antagonist Hit-to-Lead Optimization Campaigns

With a validated CCR5 IC50 of 10,000 nM in calcium flux assays, 5-phenyl-1H-azepin-2(3H)-one represents a structurally characterized starting point for medicinal chemistry optimization [2]. The availability of high-resolution crystal structure data (half-chair conformation, phenyl dihedral angle 56.46°) enables structure-guided design of analogs with improved potency [3]. Medicinal chemistry groups pursuing HIV entry inhibition, inflammatory disease modulation (asthma, rheumatoid arthritis), or CCR5-mediated oncology applications should procure this compound in gram quantities for SAR expansion.

Scalable Azepinone Synthesis via Continuous Flow Photochemistry

For process chemistry teams and CROs requiring multi-gram to kilogram quantities of 5-phenyl-azepinone derivatives, the continuous flow photolysis method (35% yield in 15 min residence time) provides a scalable alternative to batch photochemistry [4]. The FEP tubing-based photoreactor design mitigates the Beer-Lambert penetration limitations that plague conventional batch reactors. Procurement of 5-phenyl-1H-azepin-2(3H)-one as a starting material enables further functionalization via established N-alkylation chemistry, which proceeds with quantitative (100%) yield under optimized conditions [5].

Structural Biology and Computational Chemistry Reference Standard

The crystallographically characterized monoclinic P21/c structure of 5-phenyl-1H-azepin-2(3H)-one complexes (R = 0.0469) makes this compound valuable as a structural reference for molecular docking validation and pharmacophore model development [6]. Computational chemistry groups developing azepinone-based virtual screening libraries should procure this compound for experimental validation of predicted binding poses. The well-defined conformational parameters (half-chair azepinone ring, 56.46° phenyl dihedral angle) serve as benchmarks for force field parameterization in molecular dynamics simulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-phenyl-1H-azepin-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.